N,N-Dimethylthiourea
Overview
Description
N,N-Dimethylthiourea is an organosulfur compound with the chemical formula C₃H₈N₂S . It is a derivative of thiourea, where two hydrogen atoms are replaced by methyl groups. This compound is known for its role as a scavenger of reactive oxygen species, particularly hydroxyl radicals, and has applications in various fields including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
N,N-Dimethylthiourea (DMTU) is primarily known as a scavenger of hydroxyl radicals . It interacts with these radicals, which are reactive oxygen species (ROS), and plays a significant role in mitigating oxidative stress .
Mode of Action
DMTU acts by neutralizing hydroxyl radicals . These radicals are a type of ROS that can cause damage to cells if their levels become too high. By scavenging these radicals, DMTU helps to maintain the balance of ROS within cells and prevent oxidative stress .
Biochemical Pathways
DMTU’s action affects the biochemical pathways related to ROS regulation. In a study on maize seed germination, DMTU was found to regulate endogenous hydrogen peroxide (H2O2), another type of ROS . The study showed that DMTU could eliminate stable H2O2 accumulation in the radicle sheaths and radicles of maize seeds . This suggests that DMTU may play a role in the ROS equilibrium mechanisms during seed germination .
Pharmacokinetics
It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract.
Result of Action
The primary result of DMTU’s action is the reduction of oxidative stress within cells. By scavenging hydroxyl radicals, DMTU helps to prevent the cellular damage that these radicals can cause . In the context of seed germination, DMTU’s action can inhibit the germination rate and radicle growth in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
N,N-Dimethylthiourea plays a significant role in biochemical reactions by interacting with reactive oxygen species such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). It acts as a scavenger, reducing the accumulation of these ROS and thereby protecting cells from oxidative damage. The compound interacts with enzymes like catalase and peroxidases, which are involved in the detoxification of hydrogen peroxide. By reducing the levels of ROS, this compound helps maintain cellular redox balance and prevents oxidative stress-induced damage .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of ROS, which are key signaling molecules in many cellular processes. For instance, in maize seeds, this compound inhibits the accumulation of hydrogen peroxide, thereby affecting the expression of antioxidant enzyme-related genes such as ZmAPX2 and ZmCAT2 . This modulation of gene expression impacts cellular metabolism and the overall function of the cells. Additionally, this compound has been found to protect cells from apoptosis induced by oxidative stress, as seen in studies involving cisplatin-induced nephrotoxicity in rat kidney mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to scavenge reactive oxygen species. It binds to hydrogen peroxide and hydroxyl radicals, neutralizing their reactivity and preventing them from causing cellular damage. This scavenging action is facilitated by the thiourea group in the compound, which has a high affinity for ROS. By reducing the levels of ROS, this compound inhibits the activation of oxidative stress pathways and prevents the downstream effects such as lipid peroxidation, protein oxidation, and DNA damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its effectiveness as a ROS scavenger can diminish over prolonged periods. Studies have shown that the inhibitory effect of this compound on radicle growth in maize seeds is dose-dependent and reversible upon transferring the seeds to a water medium . This indicates that the compound’s effects are transient and can be modulated by changing the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively scavenges ROS and protects cells from oxidative damage. At higher doses, it can exhibit toxic effects. For example, in studies involving cisplatin-induced nephrotoxicity in rats, this compound was administered at a dose of 500 mg/kg body weight, which significantly inhibited oxidative stress and prevented renal mitochondrial damage . The potential toxic effects at higher doses need to be carefully evaluated to avoid adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways related to ROS detoxification. It interacts with enzymes such as catalase and peroxidases, which play crucial roles in the breakdown of hydrogen peroxide. By scavenging ROS, this compound helps maintain the redox balance within cells and prevents the accumulation of harmful oxidative byproducts . This interaction with metabolic enzymes highlights the compound’s role in modulating metabolic flux and maintaining cellular homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion. The compound’s small molecular size allows it to easily penetrate cell membranes and reach various cellular compartments. Once inside the cells, this compound can interact with ROS and other biomolecules, exerting its protective effects. The distribution of the compound within tissues is influenced by factors such as tissue permeability and the presence of transporters or binding proteins .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its ROS scavenging activity. The compound’s subcellular localization is crucial for its function, as it needs to be in close proximity to the sites of ROS generation. In plant cells, for example, this compound has been shown to localize in the radicle sheaths and radicles, where it eliminates stable hydrogen peroxide accumulation . This targeted localization ensures that the compound can effectively neutralize ROS and protect cellular components from oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylthiourea can be synthesized through the reaction of dimethylamine with carbon disulfide, followed by the addition of ammonia. The reaction typically proceeds as follows:
Dimethylamine and Carbon Disulfide Reaction:
Addition of Ammonia:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle large volumes of reactants and ensure efficient mixing and temperature control to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylthiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dimethylurea and sulfur dioxide.
Reduction: It can be reduced to form dimethylamine and hydrogen sulfide.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, aryl halides.
Major Products:
Oxidation Products: Dimethylurea, sulfur dioxide.
Reduction Products: Dimethylamine, hydrogen sulfide.
Substitution Products: Various N-substituted thiourea derivatives.
Scientific Research Applications
N,N-Dimethylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: It acts as a scavenger of reactive oxygen species, protecting cells from oxidative damage.
Medicine: It has potential therapeutic applications due to its antioxidant properties, including the treatment of conditions associated with oxidative stress.
Industry: It is used in the production of rubber, textiles, and as a corrosion inhibitor in metalworking.
Comparison with Similar Compounds
Thiourea: The parent compound, which lacks the methyl groups.
N,N-Diethylthiourea: Similar structure but with ethyl groups instead of methyl groups.
Tetramethylthiourea: Contains four methyl groups attached to the nitrogen atoms.
Comparison:
N,N-Dimethylthiourea vs. Thiourea: this compound is more hydrophobic due to the presence of methyl groups, which can influence its solubility and reactivity.
This compound vs. N,N-Diethylthiourea: The ethyl groups in N,N-Diethylthiourea make it bulkier, potentially affecting its steric interactions and reactivity.
This compound vs. Tetramethylthiourea: Tetramethylthiourea has increased steric hindrance due to the additional methyl groups, which can impact its chemical behavior and applications.
Properties
IUPAC Name |
1,1-dimethylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGWBPQBZHMUFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220007 | |
Record name | 1,1-Dimethyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-05-0 | |
Record name | N,N-Dimethylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6972-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethyl-2-thiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006972050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N-Dimethylthiourea | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethyl-2-thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220007 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dimethyl-2-thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIMETHYL-2-THIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9F6NSU1N5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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